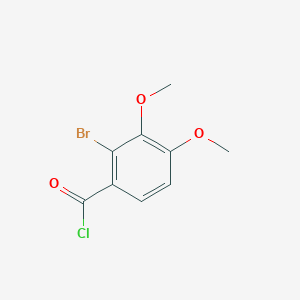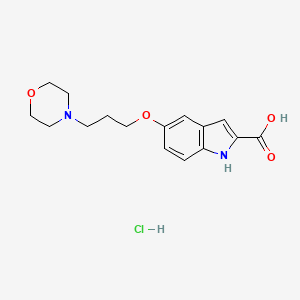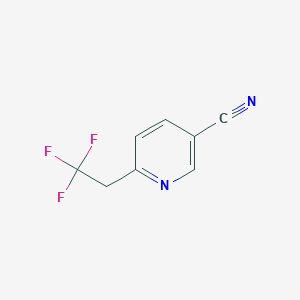
6-(2,2,2-Trifluoroethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2,2,2-Trifluoroethyl)nicotinonitrile is a chemical compound characterized by the presence of a trifluoroethyl group attached to a nicotinonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,2,2-Trifluoroethyl)nicotinonitrile typically involves the reaction of nicotinonitrile with 2,2,2-trifluoroethylamine under specific conditions. One common method involves the use of a base such as sodium methoxide to facilitate the reaction . The reaction is carried out in a suitable solvent, often ethanol, at room temperature to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
6-(2,2,2-Trifluoroethyl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can convert the trifluoroethyl group into a trifluoroacetic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Trifluoroacetic acid derivatives.
Reduction: Amines.
Substitution: Various substituted nicotinonitrile derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
6-(2,2,2-Trifluoroethyl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 6-(2,2,2-Trifluoroethyl)nicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
6-(2,2,2-Trifluoroethoxy)nicotinonitrile: Similar structure but with an ethoxy group instead of an amino group.
6-(2,2,2-Trifluoroethyl)amino]nicotinonitrile: Another variant with an amino group.
Uniqueness
6-(2,2,2-Trifluoroethyl)nicotinonitrile is unique due to its trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where these properties are desirable.
Propiedades
Fórmula molecular |
C8H5F3N2 |
|---|---|
Peso molecular |
186.13 g/mol |
Nombre IUPAC |
6-(2,2,2-trifluoroethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5F3N2/c9-8(10,11)3-7-2-1-6(4-12)5-13-7/h1-2,5H,3H2 |
Clave InChI |
FWYPAWSESYOBQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1C#N)CC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



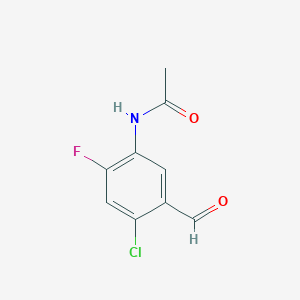
![3-Methyl-3-azaspiro[5.5]undecan-9-ol](/img/structure/B12952787.png)
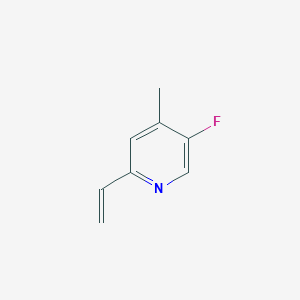
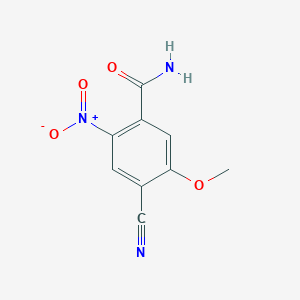
![2-Bromo-4,6,7-trichlorobenzo[d]thiazole](/img/structure/B12952799.png)
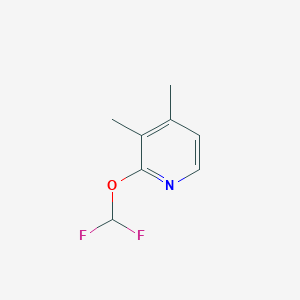


![1,3,2-Dioxaborolane, 2,2'-[2,6-bis(octyloxy)-1,5-naphthalenediyl]bis[4,4,5,5-tetramethyl-](/img/structure/B12952817.png)
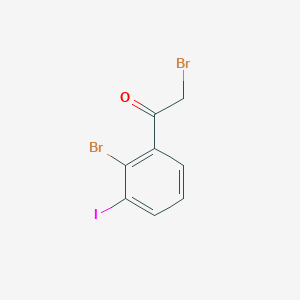
![3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carbaldehyde](/img/structure/B12952839.png)
